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Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170

An In-depth Technical Guide on the Thermochemical Properties of 5-Methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 5-
Methylquinoxaline, a heterocyclic compound of interest in pharmaceutical and materials
science research. A thorough understanding of its thermodynamic characteristics is crucial for
applications ranging from drug design and formulation to the prediction of its behavior in
various chemical and biological systems. This document outlines the available data, details the
experimental methodologies for the determination of key thermochemical parameters, and
provides visualizations of these experimental workflows.

Quantitative Thermochemical Data

The following table summarizes the known and estimated thermochemical and physical
properties of 5-Methylquinoxaline. It is important to note that experimental data for the
standard molar enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation are
not readily available in the current literature. The value for the standard molar enthalpy of
formation presented here is an estimation based on computational methods.
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Property Value Method
Molecular Formula CoHsN:2

Molecular Weight 144.17 g/mol [1]

Melting Point 20-21 °C[2] Experimental
Boiling Point 120 °C at 15 mmHg|[2] Experimental

0.046 mmHg at 25 °C o
Vapor Pressure . Estimation
(estimated)[3]

Standard Molar Enthalpy of
Formation (gas, 298.15 K)

Value not available in literature Can be estimated

o . . Can be determined
Enthalpy of Vaporization Value not available in literature )
experimentally

o . . Can be determined
Enthalpy of Sublimation Value not available in literature )
experimentally

Experimental Protocols for Thermochemical
Analysis

The determination of the thermochemical properties of compounds like 5-Methylquinoxaline
relies on precise calorimetric and vapor pressure measurement techniques. Below are detailed
protocols for the key experimental methods used for such determinations.

Bomb Calorimetry for Standard Molar Enthalpy of
Formation

Static bomb calorimetry is the primary method for determining the standard molar enthalpy of
combustion, from which the standard molar enthalpy of formation can be derived.

Methodology:

o Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of 5-
Methylquinoxaline is placed in a crucible inside a high-pressure vessel known as a "bomb."
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e Bomb Sealing and Pressurization: The bomb is sealed and then purged with a small amount
of pure oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a
pressure of approximately 30 atm.

o Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled
with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision
thermometer.

e Ignition and Temperature Measurement: The sample is ignited by passing an electric current
through a fuse wire in contact with the sample. The temperature of the water in the
calorimeter is recorded at regular intervals before, during, and after combustion until a
constant temperature is reached.

o Data Analysis: The heat released by the combustion of the sample is calculated from the
temperature rise of the calorimeter system. The heat capacity of the calorimeter is
predetermined by burning a standard substance with a known enthalpy of combustion, such
as benzoic acid.

o Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is
calculated from the heat released. The standard molar enthalpy of formation is then derived
using Hess's Law, from the known standard enthalpies of formation of the combustion
products (COz, H20, and N2).

Sample Preparation Bomb Assembly Calorimetric Measurement Data Analysis

e Rise H Calculate Enthalpy of Combustion }—» Iculate Enthalpy of Formation

Click to download full resolution via product page

Workflow for Bomb Calorimetry Experiment

Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of
solids with low volatility, from which the enthalpy of sublimation can be calculated.[2]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1213170?utm_src=pdf-body-img
https://pubs.acs.org/doi/abs/10.1021/je0001577
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Sample Preparation: A small amount of crystalline 5-Methylquinoxaline is placed in a
Knudsen cell, which is a small container with a precisely machined small orifice.

o Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to
a series of constant temperatures. At each temperature, the rate of mass loss of the sample
due to effusion of the vapor through the orifice is measured.

e Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated
from the rate of mass loss using the Knudsen equation: P = (Am/At) * (1/A) * sqrt(2ntRT/M)
where Am/At is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant,
T is the absolute temperature, and M is the molar mass of the substance.

o Enthalpy of Sublimation Calculation: The enthalpy of sublimation (AHsub) is determined from
the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:
In(P) = -AHsub/R * (1/T) + C A plot of In(P) versus 1/T yields a straight line with a slope of
-AHsub/R.

Sample Preparation Effusion Measurement Data Analysis

Load Sample into Knudsen Cell }—D{ Place Cell in High Vacuum }—D{ Heat to Constant T and Measure Mass Loss }—D{ Calculate Vapor Pressure at each T }—D{ Plot In(P) vs. /T }—D{ Calculate Enthalpy of Sublimation

Click to download full resolution via product page

Workflow for Knudsen Effusion Experiment

Transpiration Method for Enthalpy of Vaporization

The transpiration method is a dynamic vapor pressure measurement technique suitable for
determining the enthalpy of vaporization of liquids and solids.

Methodology:
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o Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a
known and controlled flow rate through a saturator containing the 5-Methylquinoxaline
sample maintained at a constant temperature.

e Saturation: The carrier gas becomes saturated with the vapor of the substance.

e Condensation and Quantification: The vapor-saturated gas stream is then passed through a
condenser or a trap where the vapor is collected. The amount of condensed substance is
determined gravimetrically or by other analytical techniques.

o Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas
stream, which is equal to its vapor pressure at that temperature, is calculated from the
amount of condensed substance and the total volume of the carrier gas passed through the
saturator.

» Enthalpy of Vaporization Calculation: The measurements are repeated at several different
temperatures. The enthalpy of vaporization is then determined from the temperature
dependence of the vapor pressure using the Clausius-Clapeyron equation, similar to the
Knudsen effusion method.

Computational Estimation of Enthalpy of Formation

In the absence of experimental data, computational methods such as the group additivity
scheme developed by Benson can provide a reliable estimate of the standard molar enthalpy of
formation in the gas phase.[4]

Benson's Group Additivity Method:

This method is based on the principle that the thermochemical properties of a molecule can be
approximated by the sum of the contributions of its constituent functional groups. The enthalpy
of formation is calculated as:

AHf°(molecule) = Z ni * AHf°(group)i

where ni is the number of times a particular group appears in the molecule and AHf°(group)i is
the enthalpy of formation contribution of that group. Values for a wide range of functional
groups have been empirically determined from experimental data for a large number of
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compounds.[5] For 5-Methylquinoxaline, the molecule would be dissected into its constituent
groups (e.g., C-(H)3(C), Cb-(H), Cbh-(C), N-(Cb)(C=N), and C-(N)(Cb)(H)), and the
corresponding group increment values would be summed to estimate the enthalpy of formation.

Conclusion

This technical guide has summarized the available physical and thermochemical data for 5-
Methylquinoxaline. While experimental values for its key thermochemical properties are
currently lacking in the literature, this guide provides detailed protocols for the established
experimental techniqgues—bomb calorimetry, the Knudsen effusion method, and the
transpiration method—that can be employed for their determination. Furthermore, it highlights
the utility of computational methods like the Benson group additivity scheme for estimating the
standard molar enthalpy of formation. The information presented herein is intended to be a
valuable resource for researchers and professionals working with 5-Methylquinoxaline,
facilitating a deeper understanding of its energetic properties and enabling more informed
applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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